(2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Hydrochloride
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Overview
Description
(2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features both hydroxyl and carboxylic acid functional groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Hydrochloride typically involves the stereoselective reduction of suitable precursors. One common method is the reduction of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Formation of 3-oxopiperidine-2-carboxylic acid.
Reduction: Formation of 3-hydroxypiperidine-2-methanol.
Substitution: Formation of 3-chloropiperidine-2-carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the stereospecificity of enzymatic reactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is a precursor for the synthesis of pharmaceutical agents that target specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound’s stereochemistry plays a critical role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-hydroxy-2-methylpiperidine
- (2S,3R)-3-hydroxy-2-phenylpiperidine
- (2S,3R)-3-hydroxy-2-ethylpiperidine
Uniqueness
(2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Hydrochloride is unique due to its specific stereochemistry and functional groups. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical modifications and interactions. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring with hydroxyl and carboxylic acid functional groups. These groups facilitate hydrogen bonding and ionic interactions, which are crucial for its biological activity. The stereochemistry of the molecule is essential for its interaction with biological targets, influencing binding affinity and specificity.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially modulating metabolic pathways. For instance, it has been investigated as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism .
- Receptor Interaction : Its ability to form hydrogen bonds allows it to interact with various receptors, which may lead to alterations in cellular signaling pathways.
1. Enzyme Interaction Studies
Research indicates that this compound interacts with several enzymes:
- ACC Inhibition : Studies have demonstrated that the compound can effectively inhibit ACC in vitro, which is significant for treating conditions related to lipid metabolism disorders .
- Enzyme Kinetics : Kinetic studies suggest that the compound acts as a competitive inhibitor for certain enzymes, altering their catalytic efficiency.
2. Pharmacological Applications
The compound has been explored for various pharmacological applications:
- Antitumor Activity : Preliminary investigations suggest potential antitumor properties, particularly in relation to compounds derived from this structure used in cancer therapy .
- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for further study in neurodegenerative diseases .
Case Studies
Several studies have highlighted the biological relevance of this compound:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
Properties
IUPAC Name |
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-4-2-1-3-7-5(4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMGIZHBKVDDRD-JBUOLDKXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C(=O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](NC1)C(=O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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